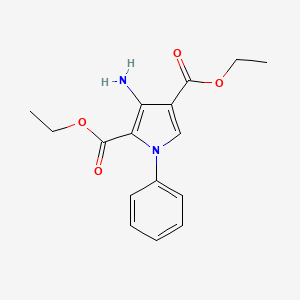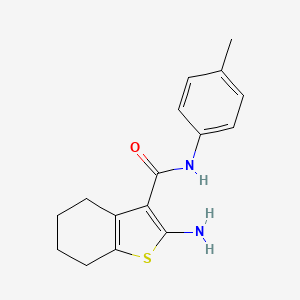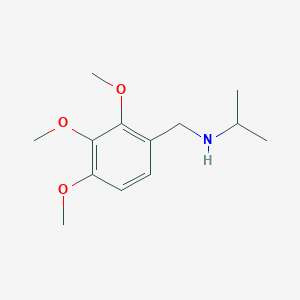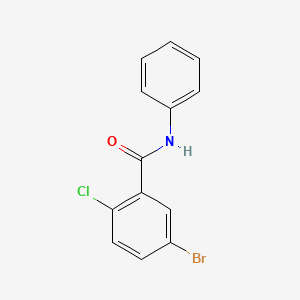
Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,4-pyrroledicarboxylate, also known as Diethyl 1H-pyrrole-3,4-dicarboxylate, is a compound with the molecular formula C10H13NO4 . It is a 3,4-pyrrole dicarboxylic diester . This compound is a part of the pyrrole family, which is widely known for its diverse biological activities .
Synthesis Analysis
A series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates were prepared in 14–93% yield by acid-catalysed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines . Another synthesis route involves the creation of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates following a multistep synthetic route .Molecular Structure Analysis
The molecular weight of Diethyl 3,4-pyrroledicarboxylate is 211.21 . The InChI code for this compound is 1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 .Chemical Reactions Analysis
Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis
The melting point of Diethyl 3,4-pyrroledicarboxylate is 147-149 °C (dec.) (lit.) . The SMILES string for this compound is CCOC(=O)c1c[nH]cc1C(=O)OCC .Aplicaciones Científicas De Investigación
Synthesis and Oxidation Studies
Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate is a compound that has been synthesized from diethyl benzylidenemalonate and ethyl sarcosinate. Studies on its reactions with oxygen in aqueous base reveal the formation of oxidation products like ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate and its dioxo counterpart. These findings suggest its potential application in synthetic organic chemistry and the study of oxidation processes (Campaigne & Shutske, 1974).
Corrosion Inhibition in Industrial Processes
Another significant application is in the field of corrosion inhibition. Research shows that α-aminophosphonates derived from similar compounds are effective in preventing mild steel corrosion in hydrochloric acid, a common scenario in industrial pickling processes. The inhibition efficiency of these compounds was found to be as high as 96.90% in certain concentrations, demonstrating their potential in industrial corrosion prevention (Gupta et al., 2017).
Development of Chiral Ligands
The compound also serves as a backbone in the synthesis of chiral ligands. Research in this area has led to the development of new atropisomeric amino alcohols with a 1-phenylpyrrole structure. These findings have implications for catalysis and stereoselective synthesis, as demonstrated in their application in the enantioselective addition of diethylzinc to benzaldehyde (Faigl et al., 2012).
Redox-Active Derivatives and Crystallography
In crystallography, derivatives of this compound have been studied for their redox-active properties. The cocrystal structure of such derivatives showcases a network of π-π interactions, contributing to the understanding of molecular structures and interactions in the field of crystal engineering (Ohmura et al., 2019).
Safety And Hazards
Diethyl 3,4-pyrroledicarboxylate is classified under GHS07. The hazard statements for this compound are H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves, clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-15(19)12-10-18(11-8-6-5-7-9-11)14(13(12)17)16(20)22-4-2/h5-10H,3-4,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPBEFQWRSDWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)


![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)





![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)



